Phenol, o-(benzylthio)-
Description
Contextualization of Aryl Thioethers in Organic Chemistry
Aryl thioethers, also referred to as aryl sulfides, are a class of organosulfur compounds that feature a sulfur atom connected to an aryl group and another organic substituent. These compounds are of significant interest in organic chemistry due to their widespread presence in biologically active molecules and pharmaceuticals. acs.org Aryl thioethers are integral components of drugs used in the treatment of various conditions, including cancer, HIV, inflammation, diabetes, and neurodegenerative diseases like Parkinson's and Alzheimer's. acs.org
The synthesis of aryl thioethers is a crucial area of research. Traditional methods often involve transition-metal-catalyzed cross-coupling reactions of thiols with aryl halides. acs.org Metals such as palladium, copper, nickel, and iron have been employed for this purpose. acs.org However, these methods can have drawbacks, including the potential for transition metal contamination in the final products, which is a significant concern for the pharmaceutical industry. acs.org
To address these challenges, researchers have been developing alternative, milder, and more environmentally friendly synthetic protocols. These include one-pot syntheses and thiol-free methods. nih.govacs.org For instance, a one-pot approach involves the coupling of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). acs.org More recent innovations focus on organocatalytic protocols that can proceed under mild conditions, such as using light to initiate the reaction, and employing alternative sulfur sources to avoid the use of odorous and reactive thiols. nih.gov The development of these new synthetic routes highlights the ongoing importance of aryl thioethers in modern organic chemistry. acs.orgnih.gov
Structural Peculiarities of o-(Benzylthio)phenol and its Isomers
The structure of o-(benzylthio)phenol is characterized by a phenol (B47542) molecule where a benzylthio group (-S-CH2-C6H5) is attached to the benzene (B151609) ring at the ortho- position (the carbon atom adjacent to the hydroxyl group). This specific arrangement of functional groups gives rise to distinct chemical and physical properties compared to its isomers, p-(benzylthio)phenol and m-(benzylthio)phenol, where the benzylthio group is at the para and meta positions, respectively.
The relative positions of the hydroxyl and benzylthio groups influence the molecule's polarity, reactivity, and potential for intramolecular interactions, such as hydrogen bonding. The ortho- arrangement can lead to steric hindrance, which may affect how the molecule interacts with other reagents.
Isomerism plays a critical role in defining the properties of these compounds. For example, o-benzylphenol, an isomer where the sulfur atom is absent, is useful as a dye-leveling agent for polyester (B1180765) fibers. google.comgoogle.com The synthesis of o-benzylphenol often aims to maximize the formation of the ortho- isomer over the para- isomer, as the substitution pattern is crucial for its application. google.comgoogle.com Similarly, the isomers of benzyl (B1604629) alcohol and phenol, which share the same molecular formula but have different functional groups (an alcohol versus a phenol), are known as functional isomers and exhibit significantly different chemical behaviors. askfilo.com The hydroxyl group directly attached to the aromatic ring in phenols makes them more acidic than alcohols. ebi.ac.ukvedantu.com
The properties of the para-isomer, 4-(benzylthio)phenol, are also documented, with a distinct melting point and reactivity profile due to the different substitution pattern. chemicalbook.com The study of these isomers provides valuable insights into how the spatial arrangement of atoms within a molecule dictates its function.
Overview of Research Trajectories for Aryl Thioether-Containing Phenolic Compounds
Research involving aryl thioether-containing phenolic compounds is primarily driven by their potential applications in medicinal chemistry and materials science. acs.orgnih.gov The combination of the phenolic hydroxyl group and the aryl thioether linkage in a single molecule creates a scaffold with diverse biological activities. acs.org
A significant focus of research is the development of novel and efficient synthetic methodologies. nih.gov This includes the use of transition-metal catalysis and the exploration of C-H activation strategies to directly functionalize arenes to produce phenols and aryl thiols. nih.gov The Ullmann reaction, a classic method for forming aryl ethers, amines, and thioethers, continues to be refined with copper-mediated protocols. mdpi.com
Modern research trends also emphasize the development of "green" chemistry approaches. researchgate.net This involves designing reactions that are more atom-economical and reduce waste. Cross-dehydrogenative coupling (CDC) reactions, which form bonds through the removal of two hydrogen atoms, are a prime example of this trend in the synthesis of complex phenolic compounds. researchgate.net
The exploration of the biological activities of these compounds is another major research avenue. For instance, m-aryloxy phenols have been investigated for their anti-tumor and anti-inflammatory properties. mdpi.com The synthesis of new derivatives allows for the fine-tuning of their properties for specific applications. The table below summarizes some of the key research findings related to the synthesis of the core structures found in o-(benzylthio)phenol.
| Research Area | Key Findings |
| Aryl Thioether Synthesis | Development of a one-pot protocol for synthesizing aryl sulfides by coupling thiols with Grignard reagents using NCS. This method is efficient and tolerates various functional groups. acs.org |
| Thiol-Free Synthesis | An organocatalytic, thiol-free method for producing aryl thioethers from inexpensive alcohols and aryl chlorides under mild, light-induced conditions has been established. nih.gov |
| Phenolic Compound Synthesis | Transition-metal-catalyzed reactions are a cornerstone for synthesizing phenols and aryl thiols, with recent advances focusing on C-H activation to improve efficiency and reduce waste. nih.gov |
| Cross-Coupling Reactions | Modern variations of the Ullmann condensation are used to create aryl-ether and aryl-thioether bonds, often employing copper catalysts. mdpi.com |
| Green Chemistry Approaches | Cross-dehydrogenative coupling reactions are being explored as an environmentally friendly way to synthesize complex phenolic derivatives. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
24312-63-8 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-benzylsulfanylphenol |
InChI |
InChI=1S/C13H12OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
OWZPCVGKLYOVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for O Benzylthio Phenol and Its Derivatives
Alkylation Reactions for o-(Benzylthio)phenol Synthesis
Alkylation reactions represent a fundamental and widely used approach for the synthesis of thioethers, including o-(benzylthio)phenol. This method is predicated on the nucleophilic nature of the thiol group, which readily reacts with electrophilic benzyl (B1604629) sources.
The most direct route to o-(benzylthio)phenol is the S-alkylation of 2-mercaptophenol (B73258) with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is a type of nucleophilic substitution where the thiolate anion, generated in situ from the more acidic thiol group of 2-mercaptophenol, acts as the nucleophile. The presence of a base is crucial for the deprotonation of the thiol, thereby increasing its nucleophilicity.
The reaction is generally chemoselective for the sulfur atom over the phenolic oxygen. This selectivity arises from the higher acidity and greater nucleophilicity of the thiol group compared to the hydroxyl group under many reaction conditions. Thiolate anions are excellent nucleophiles in SN2 reactions with alkyl halides. univpancasila.ac.id The choice of base and solvent system plays a significant role in ensuring high yields and selectivity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). nih.govsid.ir
The efficiency and outcome of the alkylation reaction are highly dependent on the specific reagents and conditions employed. Variations in the alkylating agent, base, solvent, and temperature can be optimized to maximize the yield of the desired o-(benzylthio)phenol and minimize side products.
Solvent Effects: The choice of solvent is critical. Dimethylformamide (DMF) has been shown to be a particularly effective solvent for the alkylation of thiols with alkyl halides in the presence of potassium carbonate. nih.gov Reactions in DMF at ambient temperature can lead to nearly quantitative yields of the sulfide (B99878). nih.gov The use of DMF helps in solvating the potassium ions, which in turn increases the nucleophilicity of the mercaptide anion. nih.gov In contrast, using acetone (B3395972) as a solvent can be slower and may lead to the formation of disulfide byproducts, especially with more reactive thiols. nih.gov However, refluxing in dry acetone with a base like potassium carbonate is also a reported method for the arylation of acidic thiol groups. organic-chemistry.org
Base Selection: Both inorganic and organic bases can be used to facilitate the reaction. Potassium carbonate is a common and effective inorganic base. nih.govorganic-chemistry.org Triethylamine is a frequently used organic base that can be employed in solvents like acetone or even water. sid.irbeilstein-journals.org The base's strength and solubility in the chosen solvent system can influence the reaction rate.
Alternative Alkylating Agents: While benzyl halides are the most common alkylating agents for this synthesis, other benzyl derivatives with suitable leaving groups could potentially be used.
The following table summarizes the impact of different reaction conditions on the synthesis of thioethers via alkylation.
| Base | Solvent | Temperature | Key Findings/Yields | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | Room Temperature | Nearly quantitative yields of sulfides; reactions are chemoselective. | nih.gov |
| K₂CO₃ | Acetone | Reflux | Slower reaction compared to DMF; potential for disulfide byproduct formation. | nih.govorganic-chemistry.org |
| Et₃N | Acetone | 25 °C | Effective for the synthesis of derivatives, e.g., (E)-4-(2-(5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)vinyl)-2-methylphenol in 50% yield. | beilstein-journals.org |
| Et₃N or K₂CO₃ | Water | Room Temperature | High yields (good to quantitative) for various thioethers; Et₃N showed slightly better yields than K₂CO₃. | sid.ir |
Palladium-Catalyzed Coupling Approaches to C-S Bond Formation
Transition-metal catalysis, particularly with palladium, has become a powerful tool for the formation of carbon-heteroatom bonds. While extensively used for C-N and C-O bond formation, its application for C-S bond formation directly from phenols is less common and presents unique challenges.
Direct palladium-catalyzed thiolation of phenols is not a well-established method. The primary challenge lies in the activation of the phenolic C-O bond, which is generally strong and less reactive compared to C-halide or C-triflate bonds. Therefore, strategies for introducing a thioether moiety onto a phenolic scaffold via palladium catalysis typically involve a two-step process:
Activation of the Phenol (B47542): The hydroxyl group of the phenol is first converted into a better leaving group. This transforms the phenol into a suitable electrophilic coupling partner. Common activating groups include tosylates, mesylates, or nonaflates.
Palladium-Catalyzed Cross-Coupling: The activated phenol derivative is then coupled with a sulfur nucleophile, such as benzyl thiol or a benzyl thiolate salt, in the presence of a palladium catalyst, a suitable ligand, and a base.
There are only a few examples of palladium-catalyzed thiolation of C-O electrophiles. nih.gov One reported instance involves the cross-coupling of an aryl tosylate with an alkanethiol, which achieved a high yield using a catalyst system of Pd(OAc)₂ and a specialized phosphine (B1218219) ligand. nih.gov This suggests that o-tosyloxyphenol (B311526) could be a viable precursor for the synthesis of o-(benzylthio)phenol via this catalytic route.
For related Buchwald-Hartwig aminations of aryl tosylates, ferrocenyl-based phosphine ligands such as dtbpf or Josiphos, in combination with palladium sources like Pd(dba)₂ or Pd(OAc)₂, have proven effective. nih.gov These systems often require a strong base, like sodium tert-butoxide, to achieve high yields. nih.gov Similar catalyst systems could be explored and optimized for the C-S coupling to form o-(benzylthio)phenol from an activated phenol precursor. The goal would be to find a ligand and palladium source that promotes the selective formation of the C-S bond without competing side reactions.
The following table outlines potential catalytic systems for the synthesis of aryl thioethers from activated phenols, extrapolated from related cross-coupling reactions.
| Catalyst/Precatalyst | Ligand | Reactants | Reaction Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DPEPhos | Aryl tosylate, 1-Octanethiol | C-S Coupling (Thiolation) | nih.gov |
| Pd(dba)₂ or Pd(OAc)₂ | dtbpf or Josiphos | Aryl tosylate, Amine | C-N Coupling (Amination) | nih.gov |
| PdCl₂(dppf) | dppf (part of complex) | Phenol, Vinyl Ethylene Carbonate | C-O Coupling (Allylic Etherification) | frontiersin.org |
Green Chemistry Approaches in o-(Benzylthio)phenol Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy-efficient. wjpmr.comnih.gov These principles can be applied to the synthesis of o-(benzylthio)phenol to create more sustainable methods.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a core green chemistry principle. nih.gov Water is an excellent green solvent, and the S-alkylation of thiols with alkyl halides has been shown to proceed efficiently in water, often at room temperature, providing high yields and simplifying product isolation. sid.ir
Solvent-Free Reactions: Eliminating the solvent altogether can lead to a significant reduction in waste. Solvent-free (neat) reactions, sometimes facilitated by grinding the reactants together, can be highly efficient. wjpmr.comd-nb.info The synthesis of thioethers from thiols and alcohols has been reported under solvent-free conditions using solid acid catalysts. d-nb.info Similarly, the reaction between thiols and alkyl halides can be performed without a solvent, often catalyzed by solids like potassium fluoride (B91410) on alumina. acs.org
Energy-Efficient Methods: Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times from hours or days to minutes. nih.govnih.govnih.gov This method has been successfully applied to the synthesis of various thioether-containing heterocyclic compounds and could be adapted for the synthesis of o-(benzylthio)phenol. nih.govmdpi.com Ultrasound irradiation is another physical method that can accelerate reactions and improve yields. nih.gov
Catalysis: The use of catalysts, as discussed in the palladium-catalyzed section, is inherently a green approach as it allows for reactions to occur under milder conditions with higher atom economy. Developing heterogeneous, recyclable catalysts is a further step toward a greener process. d-nb.infomdpi.com
An electrochemically driven, metal-free method for synthesizing benzylic thioethers from benzyl halides and disulfides has also been reported, representing an environmentally friendly strategy that avoids transition metals and external oxidants or reductants. rsc.org
Synthetic Pathways for Phenol-Based Benzylsulfide Precursors
The creation of phenol-based benzylsulfide precursors is a key step in the generation of the corresponding quinone methides. These precursors are typically synthesized through the reaction of a substituted phenol with a benzyl-containing electrophile. While a direct, detailed synthetic protocol for o-(benzylthio)phenol is not extensively documented in readily available literature, the synthesis of its para-isomer, 4-(benzylthio)phenol, provides a viable synthetic route. This involves the reaction of 4-mercaptophenol (B154117) with benzyl alcohol in the presence of an acid catalyst, such as toluenesulfonic acid, in a solvent like benzene (B151609). The reaction proceeds via reflux with the removal of water to drive the equilibrium towards the product. A similar approach, substituting 2-mercaptophenol for its para-isomer, is a logical synthetic pathway to obtain o-(benzylthio)phenol.
Another general approach involves the Williamson ether synthesis-like reaction between a thiophenol and a benzyl halide in the presence of a base. For instance, the reaction of a substituted phenol with benzyl chloride in the presence of a base can lead to the formation of the corresponding benzyl ether, and analogous reactions with thiophenols can yield benzyl thioethers.
Phenol-based benzylsulfide quinone methide precursors are frequently generated from appropriately substituted phenolic compounds. A common method for introducing the necessary functionality to generate a quinone methide is the Mannich reaction. orgsyn.org This reaction typically involves the treatment of a phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), to install an aminomethyl group ortho or para to the hydroxyl group. orgsyn.orgCurrent time information in Bangalore, IN. These Mannich bases can then serve as precursors to quinone methides upon thermal or chemical activation, which involves the elimination of the amine. Current time information in Bangalore, IN.
For the synthesis of benzylsulfide-containing quinone methide precursors, a phenol already bearing a benzylthio group would be subjected to the Mannich reaction. For example, o-(benzylthio)phenol could be reacted with formaldehyde and dimethylamine to yield 2-(benzylthio)-6-(dimethylaminomethyl)phenol. This compound can then generate the corresponding ortho-quinone methide upon heating.
An alternative strategy involves the use of Grignard reagents. The addition of a Grignard reagent to an ortho-OBoc salicylaldehyde (B1680747) derivative in the presence of an imine has been described as a method for constructing N-substituted 3,4-dihydro-2H-1,3-benzoxazines, which are related to quinone methide chemistry. researchgate.net
The table below summarizes a general synthetic pathway for a phenol-based benzylsulfide quinone methide precursor starting from a substituted phenol.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted Phenol, Benzyl Mercaptan | Acid catalyst (e.g., toluenesulfonic acid), Reflux | Substituted (Benzylthio)phenol |
| 2 | Substituted (Benzylthio)phenol | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Mannich Reaction | Substituted (Benzylthio)aminomethylphenol (Quinone Methide Precursor) |
The nature and position of substituents on the phenolic ring play a critical role in the synthesis of benzylsulfide precursors and their subsequent conversion to quinone methides, influencing both the yield and regioselectivity of the reactions.
Influence on Precursor Synthesis:
During the initial synthesis of the substituted (benzylthio)phenol, the electronic properties of the substituents on the phenol ring can affect the nucleophilicity of the thiol group (if starting from a mercaptophenol) or the phenolic oxygen (in the case of side reactions). Electron-donating groups (EDGs) generally enhance the nucleophilicity, potentially leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, possibly requiring harsher reaction conditions.
The regioselectivity of reactions on the phenol ring, such as the initial benzylation or subsequent functionalization, is governed by the directing effects of the hydroxyl group and any other substituents present. The hydroxyl group is a strong ortho, para-director. Therefore, in electrophilic substitution reactions, the incoming group will be directed to the positions ortho and para to the hydroxyl group. The presence of other substituents will further influence the final position of substitution. For instance, in the formylation of phenols, which is a related reaction, excellent yields and high regioselectivity are often observed, with the formyl group being introduced at the ortho-position. ambeed.com
Influence on Quinone Methide Generation and Reactivity:
The electronic nature of the substituents on the phenol ring significantly modulates the formation and stability of the resulting quinone methide. mdpi.com
Electron-donating groups (EDGs) on the phenolic ring stabilize the electron-deficient quinone methide intermediate. This stabilization can make the precursor more labile and facilitate the formation of the quinone methide. However, the resulting quinone methide will be less reactive towards nucleophiles. mdpi.com
Electron-withdrawing groups (EWGs) destabilize the quinone methide intermediate, making its formation from the precursor more difficult. However, once formed, the quinone methide will be more electrophilic and thus more reactive towards nucleophiles. mdpi.comgoogle.com Research has shown that benzylsulfide quinone methide precursors with strong electron-withdrawing substituents exhibit high efficacy in certain applications due to the increased reactivity of the corresponding quinone methide. google.com
The regioselectivity of the quinone methide formation is determined by the position of the leaving group (e.g., the aminomethyl group from the Mannich reaction). For ortho-quinone methides, the precursor must have the leaving group at the ortho-position relative to the hydroxyl group.
The following table summarizes the expected influence of different substituent types on the synthesis and properties of phenol-based benzylsulfide quinone methide precursors.
| Substituent Type | Effect on Precursor Synthesis Yield | Effect on Quinone Methide Formation | Effect on Quinone Methide Reactivity |
| Electron-Donating Group (EDG) | Generally increases | Facilitates formation | Decreases reactivity |
| Electron-Withdrawing Group (EWG) | May decrease | Hinders formation | Increases reactivity |
Chemical Reactivity and Transformations of O Benzylthio Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring in o-(benzylthio)phenol is highly activated towards electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. sigmaaldrich.com The rate and regioselectivity (the position of substitution) of these reactions are controlled by the combined electronic and steric effects of the hydroxyl and benzylthio substituents.
The hydroxyl (-OH) group is one of the most powerful activating groups in electrophilic aromatic substitution. Current time information in Bangalore, IN.cas.cz Through its strong resonance effect (+R), a lone pair of electrons from the oxygen atom is delocalized into the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. mlsu.ac.in This makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. chemguide.co.uk Consequently, the -OH group is a potent ortho, para-director.
In o-(benzylthio)phenol, these two ortho, para-directing groups are positioned ortho to each other. Their directing effects are cooperative, reinforcing electron density at specific positions on the ring. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating hydroxyl group: C4 and C6.
Position C4: This position is para to the hydroxyl group and ortho to the benzylthio group. It benefits from the strong activating effect of the -OH group and the secondary directing effect of the -SCH₂Ph group.
Position C6: This position is ortho to the hydroxyl group and meta to the benzylthio group. It is strongly activated by the -OH group.
While both positions are electronically activated, the regioselectivity is often governed by steric hindrance. The bulky benzylthio group at C2 sterically hinders access to the adjacent C6 position. Therefore, electrophilic attack predominantly occurs at the less sterically hindered and electronically favorable C4 position, leading to 4-substituted-2-(benzylthio)phenol derivatives as the major products.
The high activation of the phenolic ring means that halogenation can proceed readily, often without the need for a Lewis acid catalyst that is typically required for the halogenation of benzene. sigmaaldrich.com However, this high reactivity can also lead to polysubstitution if not controlled. cas.czmlsu.ac.in For monohalogenation, milder conditions, such as using a non-polar solvent at low temperatures, are generally employed. mlsu.ac.inoc-praktikum.de
Studies on the regioselective bromination of various phenols have shown that para-substitution is highly favored. sioc-journal.cnchemistryviews.orgmdpi.com For o-(benzylthio)phenol, bromination is expected to yield the 4-bromo derivative as the principal product due to the combined directing effects and the steric hindrance at the C6 position. Similarly, chlorination is predicted to follow the same regiochemical outcome. While specific studies on o-(benzylthio)phenol are not widely documented, the chlorination of phenols using reagents like sulfuryl chloride in the presence of sulfur-containing catalysts has been shown to be highly para-selective. mdpi.com
Table 1: Predicted Halogenation Reactions of o-(Benzylthio)phenol
| Halogenating Agent | Solvent | Conditions | Predicted Major Product |
| Br₂ | CCl₄ or CS₂ | Low Temperature | 4-Bromo-2-(benzylthio)phenol |
| SO₂Cl₂ | Dichloromethane | Room Temperature | 4-Chloro-2-(benzylthio)phenol |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | 4-Bromo-2-(benzylthio)phenol |
Nitration of phenols must be conducted under carefully controlled conditions to avoid oxidation and the formation of tarry by-products. chemguide.co.uk Using dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. sigmaaldrich.commlsu.ac.in For o-(benzylthio)phenol, the directing effects of the substituents strongly favor substitution at the C4 (para) and C6 (ortho) positions relative to the hydroxyl group.
Given the steric bulk of the benzylthio group, the major product of mononitration is expected to be 4-nitro-2-(benzylthio)phenol. Various methods have been developed for the regioselective nitration of phenols, often favoring one isomer over the other. google.comorganic-chemistry.orgscispace.com For instance, nitration using sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate has been reported for a range of substituted phenols, yielding mononitrated products. scispace.com Applying such a method to o-(benzylthio)phenol would likely result in a high yield of the 4-nitro derivative.
Table 2: Predicted Nitration of o-(Benzylthio)phenol
| Nitrating Agent | Solvent | Conditions | Predicted Major Product |
| Dilute HNO₃ | Water/Ethanol (B145695) | Low Temperature (e.g., 10-20°C) | 4-Nitro-2-(benzylthio)phenol |
| NaNO₂ / TBAD¹ | Dichloromethane | Reflux | 4-Nitro-2-(benzylthio)phenol |
¹TBAD: Tetrabutylammonium dichromate
Sulfonation of phenols is a reversible reaction whose outcome is notably dependent on temperature. mlsu.ac.in Reaction with concentrated sulfuric acid at lower temperatures (around room temperature) typically favors the formation of the ortho-sulfonic acid (the kinetically controlled product), whereas higher temperatures (around 100°C) favor the more stable para-sulfonic acid (the thermodynamically controlled product). mdpi.com For o-(benzylthio)phenol, sulfonation at high temperatures would be expected to yield 2-(benzylthio)phenol-4-sulfonic acid. At lower temperatures, substitution at the C6 position would be kinetically favored, but this reaction would be slow and potentially hindered by the adjacent benzylthio group.
Other electrophilic reactions like Friedel-Crafts acylation and alkylation are generally not effective on phenols. stackexchange.com The phenolic oxygen, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. stackexchange.comresearchgate.net This often results in O-acylation to form a phenyl ester, rather than the desired C-acylation on the ring. To achieve C-acylation, a Fries rearrangement of the initially formed ester can be performed, where an acyl group migrates from the phenolic oxygen to the ortho or para positions of the ring, typically under the influence of a Lewis acid catalyst and heat. wikipedia.orgbyjus.com
Table 3: Predicted Sulfonation and Fries Rearrangement
| Reaction | Reagents | Conditions | Predicted Major Product |
| Sulfonation (Thermo.) | Conc. H₂SO₄ | ~100°C | 2-(Benzylthio)phenol-4-sulfonic acid |
| Fries Rearrangement | 2-(Benzylthio)phenyl acetate, AlCl₃ | Heat | 4-Acetyl-2-(benzylthio)phenol |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group can undergo reactions typical of alcohols, most notably esterification and etherification. These reactions modify the -OH group without altering the aromatic ring.
Phenols react with acyl chlorides and acid anhydrides to form esters. nih.gov The reaction is generally faster than the esterification of phenols with carboxylic acids. For example, o-(benzylthio)phenol can be readily acylated with a reagent like acetyl chloride or acetic anhydride, often in the presence of a mild base like pyridine, to yield the corresponding ester, o-(benzylthio)phenyl acetate. google.comresearchgate.netresearchgate.net
Etherification is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. wikipedia.orgyoutube.com For instance, reacting o-(benzylthio)phenol with a base followed by an alkyl halide such as methyl iodide would produce the corresponding ether, 2-(benzylthio)anisole.
Table 4: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Base (if any) | Product |
| Esterification | Acetyl chloride | Pyridine | o-(Benzylthio)phenyl acetate |
| Esterification | Acetic anhydride | Pyridine or cat. H₂SO₄ | o-(Benzylthio)phenyl acetate |
| Etherification | Methyl iodide | K₂CO₃ or NaOH | 2-(Benzylthio)anisole |
| Etherification | Benzyl (B1604629) bromide | K₂CO₃ or NaOH | 2-(Benzylthio)phenyl benzyl ether |
Acidity and Salt Formation of o-(Benzylthio)phenol
Similar to other phenols, o-(benzylthio)phenol exhibits weak acidic properties. chemguide.co.uk The hydroxyl group can donate a proton, forming a phenoxide ion. This acidity is a result of the resonance stabilization of the resulting phenoxide ion, where the negative charge on the oxygen atom is delocalized across the benzene ring. chemguide.co.uklibretexts.orglibretexts.org The presence of the electron-donating benzylthio group at the ortho position can influence the acidity compared to unsubstituted phenol.
In the presence of a strong base, such as sodium hydroxide, o-(benzylthio)phenol is deprotonated to form the corresponding sodium phenoxide salt. chemguide.co.ukuomustansiriyah.edu.iq This reaction is a typical acid-base neutralization. uomustansiriyah.edu.iq The resulting phenoxide is more nucleophilic than the parent phenol and can participate in various subsequent reactions. libretexts.org
Table 1: Acidity and Salt Formation
| Reaction | Reactants | Products | Conditions |
| Acid-Base Reaction | o-(Benzylthio)phenol, Sodium Hydroxide | Sodium o-(benzylthio)phenoxide, Water | Aqueous solution |
Transformations of the Benzylthio Moiety
The sulfur atom in the benzylthio group is susceptible to a variety of chemical transformations, most notably oxidation and cleavage of the carbon-sulfur bond.
Oxidation Reactions of the Thioether Linkage (e.g., to Sulfoxides, Sulfones)
The thioether linkage in o-(benzylthio)phenol can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. youtube.com This process involves the formation of new carbon-oxygen bonds at the sulfur center. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org
For the selective oxidation to the sulfoxide, milder oxidizing agents or careful control of stoichiometry is often necessary to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this purpose include hydrogen peroxide, organic peroxides, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The resulting o-(benzylsulfinyl)phenol contains a chiral sulfoxide group.
Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone, o-(benzylsulfonyl)phenol. youtube.comorganic-chemistry.org Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide are often used to achieve this complete oxidation. organic-chemistry.org
Table 2: Oxidation Products of o-(Benzylthio)phenol
| Product | Oxidizing Agent Examples |
| o-(Benzylsulfinyl)phenol (Sulfoxide) | Hydrogen peroxide, m-CPBA |
| o-(Benzylsulfonyl)phenol (Sulfone) | Potassium permanganate, Excess hydrogen peroxide |
Note: The specific reaction conditions and yields depend on the chosen oxidizing agent and substrate.
Desulfurization Reactions and Carbon-Sulfur Bond Cleavage
The carbon-sulfur bond in the benzylthio group can be cleaved through desulfurization reactions. This process removes the sulfur atom, leading to the formation of different organic products. One common method for desulfurization is the use of reducing agents like Raney nickel. organic-chemistry.org This reaction typically results in the formation of toluene (B28343) and phenol.
Other methods for C-S bond cleavage include reactions mediated by transition metals like nickel and molybdenum. organic-chemistry.org For instance, nickel catalysts can selectively cleave sp2-hybridized carbon-sulfur bonds. organic-chemistry.org These reactions are valuable for removing the thioether group and introducing other functionalities.
Cyclization and Rearrangement Reactions Involving o-(Benzylthio)phenol Scaffolds
The ortho positioning of the hydroxyl and benzylthio groups in o-(benzylthio)phenol provides a scaffold that can participate in various intramolecular cyclization and rearrangement reactions. These reactions often lead to the formation of heterocyclic compounds containing sulfur and oxygen.
One important transformation is the acid-catalyzed cyclodehydration, which can lead to the formation of thioxanthene (B1196266) derivatives. For instance, in the presence of a strong acid, o-(benzylthio)phenol derivatives can undergo intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the benzylic carbon, followed by dehydration to yield a thioxanthene ring system. Thioxanthenes and their oxidized derivatives, such as thioxanthones, thioxanthone sulfoxides, and thioxanthone sulfones, are known for their applications as photoinitiators and photosensitizers. google.com
Rearrangement reactions are also possible. Under certain conditions, a Sommelet-Hauser rearrangement could potentially occur if a suitable benzylic cation is formed, leading to the migration of the benzyl group. Additionally, under thermal conditions, rearrangements analogous to the Newman-Kwart rearrangement, which involves the migration of a carbamoyl (B1232498) group, could be envisioned for related derivatives, although specific examples for o-(benzylthio)phenol itself are not prevalent in the literature. researchgate.net
Furthermore, oxidative cyclization reactions can be employed. Using reagents like hypervalent iodine compounds, intramolecular cyclization can be induced where the phenolic oxygen or another nucleophilic part of the molecule attacks an activated intermediate, leading to complex polycyclic structures. nih.gov
Table 3: Potential Cyclization and Rearrangement Products
| Reaction Type | Potential Product Class | Reagents/Conditions |
| Acid-catalyzed Cyclodehydration | Thioxanthenes | Strong acids (e.g., H₂SO₄, PPA) |
| Oxidative Cyclization | Polycyclic ethers/thioethers | Hypervalent iodine reagents |
| Rearrangement | Substituted phenols/thioethers | Thermal or acid/base catalysis |
Derivatives and Analogs Featuring the O Benzylthio Phenyl Moiety
Schiff Base Ligands Incorporating o-(Benzylthio)phenyl Units
Schiff bases derived from o-(benzylthio)aniline and its phenolic analogs are of significant interest due to their potential as polydentate ligands. The presence of nitrogen, sulfur, and oxygen donor atoms allows for the formation of stable complexes with various transition metals.
The synthesis of Schiff base ligands such as 2-[2-(benzylthio)phenylamino]phenol is typically achieved through a condensation reaction. This involves reacting an ortho-aminophenol derivative, where the amino group is attached to the o-(benzylthio)phenyl scaffold, with a suitable salicylaldehyde (B1680747). The reaction is generally carried out in a solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The resulting Schiff base ligand possesses a combination of soft (sulfur) and hard (nitrogen, oxygen) donor atoms, making it an interesting candidate for coordination chemistry studies.
Table 1: Synthetic Pathways to o-(Benzylthio)phenyl-Containing Schiff Bases
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| o-(Benzylthio)aniline | Salicylaldehyde | N,S-donor Schiff Base |
| 2-Amino-6-(benzylthio)phenol | Salicylaldehyde | N,S,O-donor Schiff Base |
Schiff bases containing the o-(benzylthio)phenyl moiety can act as versatile ligands for transition metals. For instance, ligands like 2-{[(2-aminophenyl)imino]methyl}phenol, which shares structural similarities, have been shown to form stable complexes with Co(II), Ni(II), and Cu(II). researchgate.net In these complexes, the ligand typically acts as a tridentate donor, coordinating through the phenolic oxygen, the imine nitrogen, and another donor atom from the aniline (B41778) fragment. researchgate.net
The coordination of such ligands to metal centers is confirmed by spectroscopic methods. In infrared (IR) spectroscopy, a shift in the C=N (azomethine) and C-O (phenolic) stretching frequencies upon complexation indicates the involvement of the imine nitrogen and phenolic oxygen in bonding to the metal ion. scielo.org.za Electronic spectral and magnetic susceptibility studies help in elucidating the geometry of the resulting complexes, which are often found to be octahedral or distorted tetrahedral. researchgate.netscielo.org.za The presence of the sulfur atom in the o-(benzylthio)phenyl group offers an additional potential coordination site, which can influence the stereochemistry and stability of the metal complexes. ucj.org.ua
Table 2: Coordination Properties of Structurally Similar Schiff Base Ligands
| Metal Ion | Ligand Type | Observed Geometry | Characterization Methods |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Tridentate N,N,O-donor | Octahedral | IR, Electronic Spectroscopy, Magnetic Susceptibility researchgate.net |
| Co(II), Cu(II), Zn(II) | Bidentate N,O-donor | Distorted Tetrahedron | X-ray Crystallography scielo.org.za |
Integration of o-(Benzylthio)phenyl into Heterocyclic Systems
The benzylthio group is a common substituent in various heterocyclic scaffolds, where it can influence the molecule's structural and electronic properties.
Tetrazoles: Benzylthio-substituted tetrazoles, such as 5-(benzylthio)-1H-tetrazole, are well-documented heterocyclic compounds. pnrjournal.com A common synthetic route involves the reaction of thiosemicarbazide (B42300) with benzyl (B1604629) chloride in ethanol, followed by treatment of the intermediate with sodium nitrite (B80452) to facilitate cyclization. prepchem.com The resulting product can be purified by recrystallization. prepchem.com The structure of 5-(benzylthio)-1H-tetrazole has been characterized using FT-IR and NMR spectroscopy, with its molecular geometry and vibrational frequencies further analyzed through Density Functional Theory (DFT) calculations. pnrjournal.com For example, the 1H NMR spectrum in CDCl3 shows characteristic signals for the N-H proton (a broad singlet between δ 11.50-13.40), the aromatic protons of the benzyl group (a multiplet at δ 7.35-7.49), and the methylene (B1212753) protons of the S-CH2 group (a singlet at δ 4.58). pnrjournal.com Alkylated derivatives, like 5-(benzylthio)-1-cylopentyl-1H-tetrazole, have also been synthesized and characterized. nih.gov
Table 3: Spectroscopic Data for 5-(Benzylthio)-1H-tetrazole
| Technique | Solvent | Key Signals (δ / cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR | CDCl₃ | 13.40-11.50 (s, 1H) | –N–H | pnrjournal.com |
| ¹H NMR | CDCl₃ | 7.49-7.35 (m, 5H) | Ar–H | pnrjournal.com |
| ¹H NMR | CDCl₃ | 4.58 (s, 2H) | –S–CH₂ | pnrjournal.com |
| FT-IR | - | 1546 cm⁻¹ | aromatic –C=C | pnrjournal.com |
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle that can be functionalized with a benzylthio group. A widely used method for synthesizing the 2-amino-5-substituted-1,3,4-thiadiazole core is the cyclodehydration of an acylated thiosemicarbazide using reagents like sulfuric acid or polyphosphoric acid. nih.govencyclopedia.pub The benzylthio moiety is typically introduced via S-alkylation of a corresponding 1,3,4-thiadiazole-2-thiol (B7761032) precursor with benzyl bromide or benzyl chloride.
The o-(benzylthio)phenyl structural element is integral to the synthesis of complex scaffolds combining triazole and indole (B1671886) rings. A notable example is the synthesis of 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine. mdpi.com This compound is prepared by the S-benzylation of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione. mdpi.comresearchgate.net The reaction proceeds by treating the starting thione with benzyl bromide in ethanol under basic conditions, typically using potassium carbonate (K₂CO₃). mdpi.com The direction of benzylation, specifically that the benzyl group attacks the sulfur atom rather than a nitrogen atom, is confirmed by ¹³C NMR spectroscopy. The signal for the methylene carbon (S-CH₂) of the benzyl group appears around 35.09 ppm, a characteristic chemical shift for sulfur-bound methylene groups in such systems. mdpi.com A similar synthetic strategy has been employed to create a series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines. nih.gov
Design and Synthesis of Functionalized o-(Benzylthio)phenol Analogs
The design and synthesis of functionalized o-(benzylthio)phenol analogs allow for the fine-tuning of the molecule's properties. Functionalization can be achieved through several strategies, including substitution on the aromatic rings or modification of the sulfide (B99878) bridge. For instance, various substituents can be introduced onto the phenolic ring or the benzyl group to modulate electronic and steric properties. This approach is common in the synthesis of other functionalized phenols, such as 2,6-bis(1,1-dimethylethyl)phenol derivatives, where different groups are placed at the 4-position. nih.gov
Another strategy involves incorporating the benzylthio moiety into different heterocyclic systems. For example, a series of 2-(benzylthio)pyrimidines have been synthesized by condensing 2-thiopyrimidines with benzyl halides in the presence of a base. scirp.org This demonstrates the utility of S-alkylation as a general method for introducing the benzylthio group. Furthermore, the sulfide linker itself can be chemically modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to create analogs with different electronic and geometric characteristics. The synthesis of new diaryl ethers through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions also provides a template for how functionalized o-(benzylthio)phenol analogs could be constructed. nih.gov
Table 4: Strategies for the Synthesis of Functionalized Analogs
| Strategy | Description | Example Reaction |
|---|---|---|
| Aromatic Substitution | Introduction of functional groups (e.g., halogens, alkyls, nitro groups) onto the phenyl or benzyl rings of the starting materials. | Friedel-Crafts alkylation or acylation of phenol (B47542) or thioanisole (B89551) precursors. |
| Heterocycle Variation | Condensation of a benzylthio-containing precursor with various reagents to form different heterocyclic rings. | Reaction of 2-thiopyrimidines with benzyl halides to form 2-(benzylthio)pyrimidines. scirp.org |
| Linker Modification | Oxidation of the sulfide bridge to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. | Oxidation of a sulfide to a sulfone. |
Advanced Spectroscopic Characterization of O Benzylthio Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of o-(benzylthio)phenol in solution. By analyzing the chemical shifts and coupling patterns of protons and carbons, a detailed molecular picture can be constructed.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Shifts
The ¹H NMR spectrum of o-(benzylthio)phenol shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing benzylthio group.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic environment within the phenol (B47542) and benzyl rings.
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for o-(benzylthio)phenol.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.40 - 6.79 | 138.4, 131.5, 130.9, 128.9, 128.5, 127.2, 121.2, 115.6 |
| Methylene CH₂ | 4.11 | 39.5 |
| Phenolic OH | 5.75 | - |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for confirming the structural assignments made from 1D NMR data.
A COSY spectrum reveals correlations between coupled protons. For o-(benzylthio)phenol, this would show couplings between adjacent aromatic protons, helping to definitively assign their positions on the phenolic ring.
An HMQC (or its more modern counterpart, HSQC) spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique is crucial for unambiguously assigning the ¹³C NMR spectrum. For instance, the methylene proton signal at 4.11 ppm would correlate with the carbon signal at 39.5 ppm, confirming the CH₂ group.
Variable-Temperature NMR Studies for Conformational Dynamics
The flexibility of the benzylthio group in o-(benzylthio)phenol suggests the possibility of different stable conformations. Variable-temperature (VT) NMR studies can provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of dynamic processes such as bond rotation. For o-(benzylthio)phenol, VT-NMR could be used to study the rotational barrier around the C-S bond and the preferred orientation of the benzyl group relative to the phenol ring.
Infrared (IR) and Raman Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.
Analysis of Characteristic Functional Group Stretches (O-H, C-S, Aromatic C=C)
The IR and Raman spectra of o-(benzylthio)phenol exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: The hydroxyl group gives rise to a broad absorption band in the IR spectrum, typically in the region of 3600-3200 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding.
C-S Stretch: The carbon-sulfur bond has a weaker absorption in the IR spectrum, usually found in the range of 800-600 cm⁻¹.
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings appear in the region of 1600-1450 cm⁻¹.
The table below summarizes key vibrational frequencies for o-(benzylthio)phenol.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H | Stretching | 3600 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-S | Stretching | 800 - 600 |
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
To gain a more detailed understanding of the vibrational modes of o-(benzylthio)phenol, experimental IR and Raman spectra can be compared with theoretically predicted frequencies. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule. This comparison helps in the precise assignment of the observed spectral bands to specific molecular vibrations. Discrepancies between the experimental and theoretical values can often be accounted for by applying a scaling factor to the calculated frequencies. This correlative approach provides a robust method for interpreting the vibrational spectra of complex molecules like o-(benzylthio)phenol.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
The electronic absorption spectrum of a molecule provides insight into the electronic transitions between molecular orbitals. For o-(benzylthio)phenol, the spectrum is primarily determined by the phenolic and phenyl chromophores, modified by the presence of the thioether linkage.
Electronic Transitions and Absorption Maxima of o-(Benzylthio)phenol Systems
The UV-Vis spectrum of o-(benzylthio)phenol is characterized by absorptions originating from π→π* and n→π* electronic transitions associated with its aromatic rings and heteroatoms. The benzene (B151609) ring of the phenol moiety and the benzyl group are primary chromophores. In simple phenols, absorption bands are typically observed around 270-280 nm. nih.gov The presence of the sulfur atom (a chromophore with non-bonding electrons) and the benzyl group introduces modifications to the energy levels of the molecular orbitals.
The principal electronic transitions expected for o-(benzylthio)phenol are:
π→π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and phenolic rings. The conjugation within the aromatic systems gives rise to these characteristic bands. For phenol itself, a primary band appears around 275 nm. nih.gov The introduction of the benzylthio group, which extends the conjugated system, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
n→π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from the sulfur or oxygen atom to an antibonding π* orbital of the aromatic ring. These transitions are typically weaker than π→π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.
Table 1: Expected UV-Vis Absorption Characteristics for o-(benzylthio)phenol
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region (nm) | Expected Intensity |
| π → π | Phenolic Ring, Benzyl Group | 260 - 290 | High |
| n → π | Sulfur Atom, Oxygen Atom | 280 - 320 | Low to Medium |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism describes the shift in the position of an absorption band in response to a change in solvent polarity. This phenomenon is driven by differential solvation of the ground and excited electronic states of the molecule. mdpi.com Phenolic compounds are known to exhibit solvatochromic shifts, primarily due to hydrogen bonding interactions between the phenolic proton (as a hydrogen-bond donor) and the solvent. asianpubs.org
For o-(benzylthio)phenol, several interactions contribute to solvatochromic effects:
Hydrogen Bonding: In protic solvents like ethanol (B145695) or water, the phenolic hydroxyl group can act as a hydrogen-bond donor, while the oxygen and sulfur atoms can act as hydrogen-bond acceptors. These interactions can stabilize the ground or excited state differently, leading to shifts in λmax. For many phenols, a blue shift (hypsochromic shift) is observed in hydrogen-bonding solvents, indicating greater stabilization of the ground state relative to the excited state. asianpubs.org
Dipole-Dipole Interactions: In polar aprotic solvents such as acetonitrile (B52724) or DMSO, dipole-dipole interactions between the solvent and the polar C-O and C-S bonds of the solute will influence the energy levels of the molecular orbitals.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The electron ionization (EI) mass spectrum of o-(benzylthio)phenol would be expected to show a prominent molecular ion peak (M⁺•) and several characteristic fragment ions resulting from the cleavage of its weakest bonds.
The structure of o-(benzylthio)phenol features several points susceptible to fragmentation: the C-S bonds and the benzylic C-H bonds. The most probable fragmentation pathways would involve:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the benzyl-sulfur bond (C₆H₅CH₂–SAr), which is typically weak. This would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) cation. This peak is a hallmark of compounds containing a benzyl group and is expected to be the base peak or one of the most intense peaks in the spectrum. The other fragment would be the 2-mercaptophenoxide radical.
Cleavage of the Aryl-Sulfur Bond: The bond between the sulfur atom and the phenolic ring (Ar-S) can also cleave, leading to a fragment corresponding to the mercaptobenzyl radical and a phenolic cation at m/z 93.
Loss of Thiophenol: Rearrangement reactions could lead to the elimination of a neutral thiophenol molecule (C₆H₅SH, mass 110) or a benzyl mercaptan molecule (C₇H₈S, mass 124).
Fragmentation of the Phenolic Ring: Subsequent fragmentation of the phenolic portion of the molecule could lead to the loss of carbon monoxide (CO, mass 28) or a formyl radical (HCO•, mass 29), which are characteristic fragmentations for phenols.
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of o-(benzylthio)phenol
| m/z | Ion Structure/Formula | Fragmentation Pathway |
| 216 | [C₁₃H₁₂OS]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₅OS]⁺ | M⁺• - C₆H₅ (Loss of phenyl radical) |
| 109 | [C₆H₅S]⁺ | Thiophenoxy cation |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (Benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. As of the latest literature survey, a publicly available crystal structure for o-(benzylthio)phenol has not been reported. The following discussion is therefore based on expected values from related structures and theoretical principles.
Detailed Bond Lengths, Angles, and Dihedral Angles
The molecular geometry of o-(benzylthio)phenol is defined by the spatial relationship between the phenolic ring and the benzylthio substituent. Key structural parameters can be predicted based on data from simpler, related molecules like phenol, thiophenol, and diphenyl sulfide (B99878). tsijournals.comnist.gov
Table 3: Predicted Bond Lengths and Angles for o-(benzylthio)phenol
| Parameter | Atoms Involved | Predicted Value | Rationale/Reference Compound |
| Bond Lengths | |||
| C-O | C(phenol)-O | ~1.36 Å | Similar to phenol. nist.gov |
| C-S | C(phenol)-S | ~1.77 Å | Similar to thiophenol. |
| C-S | S-C(benzyl) | ~1.81 Å | Typical for an alkyl-aryl thioether. |
| C-C (aromatic) | C-C in rings | ~1.39 Å | Standard aromatic C-C bond. tsijournals.com |
| O-H | O-H | ~0.96 Å | Typical phenolic hydroxyl group. nist.gov |
| Bond Angles | |||
| C-O-H | C(phenol)-O-H | ~109° | Similar to phenol. nist.gov |
| C-S-C | C(phenol)-S-C(benzyl) | ~103-105° | Based on diaryl/alkyl-aryl sulfides. |
| C-C-O | C-C(phenol)-O | ~120° | sp² hybridized carbon in the ring. tsijournals.com |
| C-C-S | C-C(phenol)-S | ~120° | sp² hybridized carbon in the ring. |
Analysis of Supramolecular Interactions in Crystal Packing
In the solid state, molecules of o-(benzylthio)phenol would be expected to pack in a manner dictated by various non-covalent interactions. These interactions govern the crystal's stability and physical properties.
Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond formed between the hydroxyl group of one molecule and a suitable acceptor on a neighboring molecule. The sulfur atom, with its lone pairs of electrons, is a potential hydrogen bond acceptor, leading to O-H···S interactions. Alternatively, the phenolic oxygen could act as an acceptor, forming O-H···O chains or dimers. The specific pattern would depend on the steric accessibility and the most energetically favorable packing arrangement.
C-H···π Interactions: The hydrogen atoms of the benzyl CH₂ group and the aromatic rings can interact with the electron-rich π-systems of adjacent molecules. These weak hydrogen bonds are important in directing the final crystal packing.
Van der Waals Forces: Dispersive forces are ubiquitous and contribute to the cohesion of the crystal lattice.
The interplay of these diverse and directional interactions would define the specific three-dimensional architecture of the o-(benzylthio)phenol crystal. researchgate.netnih.gov A full understanding of these features, however, awaits experimental determination via single-crystal X-ray diffraction.
Theoretical and Computational Studies of O Benzylthio Phenol Systems
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.netijaemr.com DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in predicting the geometries, vibrational spectra, and electronic characteristics of a wide range of organic compounds, including those related to o-(benzylthio)phenol. researchgate.netijaemr.com
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For flexible molecules like o-(benzylthio)phenol, which possesses several rotatable bonds, this involves a conformational analysis to identify the global minimum on the potential energy surface.
Theoretical studies on related systems, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole, have utilized relaxed scan calculations to explore the conformational space. researchgate.net These calculations systematically vary the dihedral angles of key bonds to map out the potential energy landscape and identify low-energy conformers. researchgate.net For o-(benzylthio)phenol, the key dihedral angles would be those associated with the C-S-C-C linkage and the C-C-O-H bond. The final optimized geometries are then typically obtained using a more robust basis set, such as 6-311++G(d,p), to ensure accuracy. researchgate.net
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and the approximations inherent in the theoretical model. unige.ch
A crucial aspect of analyzing vibrational spectra is the Potential Energy Distribution (PED). PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (bond stretches, angle bends, and torsions). researchgate.net This allows for a detailed and unambiguous assignment of the observed vibrational bands to specific molecular motions. For example, in a molecule like phenol (B47542), PED can distinguish between O-H stretching, C-O stretching, and various phenyl ring vibrations. ijaemr.com
Prediction of NMR and UV-Vis Spectroscopic Parameters (e.g., GIAO method)
Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the characterization of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating nuclear magnetic resonance (NMR) chemical shifts. github.ioresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. github.ionih.gov These predicted spectra are often compared with experimental data to confirm the molecular structure. nih.gov
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.govbohrium.com TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of light a molecule will absorb. nih.gov For phenolic compounds, these calculations can help understand the transitions involving the aromatic ring and the influence of substituents, such as the benzylthio group.
Electronic Structure Analysis
Beyond structural and spectroscopic properties, computational chemistry provides a deep understanding of the electronic distribution and bonding within a molecule.
HOMO-LUMO Energy Gaps and Molecular Orbital Visualization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov
Visualization of the HOMO and LUMO provides a qualitative picture of the electron density distribution. In a molecule like o-(benzylthio)phenol, the HOMO is likely to be localized on the electron-rich phenol and sulfur moieties, while the LUMO may be distributed over the aromatic rings. These visualizations help in predicting the sites of electrophilic and nucleophilic attack.
Table 1: Representative HOMO-LUMO Energy Gaps from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenol | -6.78 | -1.12 | 5.66 |
| Thiophenol | -6.45 | -1.34 | 5.11 |
| Benzyl (B1604629) Mercaptan | -6.52 | -0.98 | 5.54 |
Note: The values in this table are illustrative and based on typical DFT calculations for these types of compounds. Actual values for o-(benzylthio)phenol would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electron density and understanding bonding interactions in a molecule. uni-muenchen.denih.govwisc.edu NBO analysis partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns well with Lewis structures. uni-muenchen.de
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. In o-(benzylthio)phenol, significant donor-acceptor interactions would be expected between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of the aromatic rings, indicating electron delocalization.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C-C) | ~5-10 |
| LP (S) | π* (C-C) | ~2-5 |
| π (C=C) | π* (C=C) | ~15-20 |
Note: This table provides a conceptual representation of expected NBO interactions in an o-(benzylthio)phenol system. The E(2) values are estimates and would need to be calculated for the specific molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for understanding the reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are rich or deficient in electrons. uni-muenchen.deresearchgate.net This mapping helps in predicting how a molecule will interact with other charged or polar species, such as electrophiles and nucleophiles.
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and favorable for electrophilic attack. Conversely, blue denotes areas of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. researchgate.net
For the o-(benzylthio)phenol molecule, theoretical calculations would likely reveal specific patterns:
Negative Regions (Red/Yellow) : The most significant negative potential is expected to be localized around the oxygen atom of the hydroxyl (-OH) group due to the high electronegativity of oxygen and the presence of lone pairs. researchgate.net This makes the oxygen atom a primary site for hydrogen bonding and interaction with electrophiles. The sulfur atom of the thioether linkage (-S-CH2-) and the π-systems of the two aromatic rings would also exhibit negative potential, though likely less intense than that on the oxygen atom. These regions are susceptible to interactions with positive ions or electron-deficient centers.
Positive Regions (Blue) : The most positive potential is anticipated on the hydrogen atom of the hydroxyl group. researchgate.net This acidic proton is a strong hydrogen bond donor site. The hydrogen atoms attached to the aromatic rings will also show a lesser degree of positive potential.
These MEP maps are crucial for predicting the molecule's non-covalent interaction patterns and its behavior in a biological or chemical system, highlighting the specific sites most likely to engage in intermolecular interactions. uni-muenchen.demdpi.com
Reactivity Descriptors and Global Reactivity Indices
Density Functional Theory (DFT) is a computational method used to calculate various electronic properties and reactivity descriptors that quantify a molecule's chemical behavior. researchgate.netmdpi.com These global reactivity indices provide a framework for understanding the stability and reactivity of o-(benzylthio)phenol. researchgate.net
Key global reactivity descriptors include:
HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals. The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. researchgate.net
HOMO-LUMO Energy Gap (ΔE) : The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Ionization Potential (I) and Electron Affinity (A) : These are calculated from the HOMO and LUMO energies as I ≈ -E_HOMO and A ≈ -E_LUMO. dergipark.org.tr
Chemical Hardness (η) and Softness (S) : Hardness (η = (I-A)/2) measures the resistance to a change in electron distribution, while softness (S = 1/η) is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap and are more reactive. dergipark.org.trnih.gov
Electronegativity (χ) and Chemical Potential (μ) : Electronegativity (χ = (I+A)/2) measures the ability of a molecule to attract electrons. The chemical potential (μ = -χ) describes the tendency of electrons to escape from the system. dergipark.org.tr
Electrophilicity Index (ω) : Defined as ω = μ²/2η, this index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. researchgate.netdergipark.org.tr It is a measure of a molecule's ability to act as an electrophile.
For o-(benzylthio)phenol, the presence of the electron-donating hydroxyl and thioether groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenol. The interplay of the two aromatic rings and the sulfur atom would influence the LUMO energy. Theoretical studies on similar molecules, such as 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole, have utilized these descriptors to understand their behavior. researchgate.net
Table 1: Representative Global Reactivity Descriptors (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific DFT calculations for o-(benzylthio)phenol were not found in the searched literature. The values are based on typical ranges for similar organic molecules.
| Descriptor | Symbol | Illustrative Value | Unit |
| HOMO Energy | E_HOMO | -5.8 | eV |
| LUMO Energy | E_LUMO | -0.9 | eV |
| Energy Gap | ΔE | 4.9 | eV |
| Ionization Potential | I | 5.8 | eV |
| Electron Affinity | A | 0.9 | eV |
| Chemical Hardness | η | 2.45 | eV |
| Chemical Softness | S | 0.41 | eV⁻¹ |
| Electronegativity | χ | 3.35 | eV |
| Chemical Potential | μ | -3.35 | eV |
| Electrophilicity Index | ω | 2.29 | eV |
Noncovalent Interaction Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions
While a crystal structure for o-(benzylthio)phenol itself is not available in the searched literature, a study on the closely related compound 3-(benzylthio)-4-hydroxy-2H-chromen-2-one provides significant insight into the expected noncovalent interactions. researchgate.net Based on the functional groups present in o-(benzylthio)phenol (hydroxyl, thioether, two phenyl rings), the following intermolecular contacts would be expected to play a crucial role in its solid-state architecture:
H···H Interactions : These are typically the most abundant contacts in organic molecules containing many hydrogen atoms and represent van der Waals forces. researchgate.net
C···H/H···C Interactions : These interactions, often referred to as C-H···π interactions, are significant in aromatic systems and contribute to the stabilization of the crystal packing. nih.govresearchgate.net
O···H/H···O Interactions : These correspond to hydrogen bonds, with the hydroxyl group's oxygen acting as an acceptor and its hydrogen acting as a donor. These are strong, directional interactions that often dictate the primary structural motifs. mq.edu.au
S···H/H···S Interactions : Weak hydrogen bonds involving the sulfur atom can also contribute to the stability of the crystal structure.
C···C Interactions : These represent π–π stacking interactions between the aromatic rings, which are crucial for the packing of phenyl-containing compounds. acs.org
The 2D fingerprint plot for a similar molecule showed that H···H and C···H/H···C interactions were the most significant contributors to crystal packing. researchgate.net A similar distribution would be anticipated for o-(benzylthio)phenol.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The data is adapted from a study on a similar compound, 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, and is presented here to illustrate the expected interactions for o-(benzylthio)phenol. researchgate.net
| Intermolecular Contact Type | Predicted Contribution (%) |
| H···H | ~38% |
| C···H/H···C | ~22% |
| O···H/H···O | ~15% |
| S···H/H···S | ~8% |
| C···C | ~5% |
| Other | ~12% |
Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of a molecule like o-(benzylthio)phenol in various environments. stanford.edunih.gov
An MD simulation of o-(benzylthio)phenol would involve several key steps:
System Setup : A starting conformation of the molecule would be placed in a simulation box, typically filled with a solvent such as water or an organic solvent to mimic solution-phase behavior.
Force Field Selection : A classical force field (e.g., AMBER, GROMACS) would be chosen to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com The force field contains parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Simulation : The simulation is run for a specific duration (from nanoseconds to microseconds), during which the system's trajectory (the positions and velocities of all atoms over time) is recorded.
Analysis of the MD trajectory for o-(benzylthio)phenol could reveal:
Conformational Flexibility : The simulations would show the accessible conformations of the molecule in solution, particularly the rotation around the C-S and S-CH2 single bonds, which determines the relative orientation of the two aromatic rings.
Solvation Structure : The distribution of solvent molecules around the solute can be analyzed using radial distribution functions. This would show, for example, the specific hydration patterns around the polar hydroxyl group and the nonpolar phenyl rings. stanford.edu
Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and solvent molecules can be tracked over time, providing insights into its interaction with protic solvents.
Behavior at Interfaces : MD simulations can also model the behavior of o-(benzylthio)phenol at an interface, such as a water-oil interface or the surface of a solid material. researchgate.net This is relevant for applications where surface adsorption is important, such as in corrosion inhibition studies where related sulfur-containing organic molecules have been investigated. researchgate.net
By providing a dynamic picture of the molecule's behavior at an atomistic level, MD simulations bridge the gap between static molecular structures and macroscopic properties. nih.gov
Applications and Functionalization Strategies of O Benzylthio Phenol Non Clinical
Role as Synthetic Intermediates in Organic Synthesis
In organic synthesis, o-(benzylthio)phenol is recognized as a valuable synthetic intermediate. univpancasila.ac.idsigmaaldrich.com Its dual reactivity, stemming from the nucleophilic phenol (B47542) and the modifiable thioether group, allows for its participation in a wide array of chemical transformations.
Precursors to Advanced Organic Molecules
The strategic placement of the hydroxyl and benzylthio groups on the aromatic ring makes o-(benzylthio)phenol an excellent precursor for the synthesis of advanced heterocyclic molecules. Oxidative cyclization reactions are a prominent strategy where this compound is used. nih.govurfu.ru For instance, intramolecular reactions can lead to the formation of sulfur-containing heterocycles like thianthrene (B1682798) and its derivatives. wikipedia.orgbeilstein-journals.org The compound provides the core structure, which, through controlled oxidation and ring-closure reactions, yields more complex polycyclic systems.
Furthermore, derivatives of o-(benzylthio)phenol are employed in the construction of other bioactive heterocyclic systems. For example, related structures are used to synthesize substituted imidazoles and benzoxazoles, which are classes of compounds investigated for their diverse chemical properties. researchgate.netresearchgate.net The synthesis of 2-(aryl/alkylthio)phenols can be achieved through methods like PhI(OAc)₂-promoted dehydrogenation oxidation, highlighting a direct pathway to this class of molecules. sioc-journal.cn
Key Synthetic Transformations Starting from o-(Benzylthio)phenol Derivatives
| Starting Material Class | Reaction Type | Product Class | Significance |
|---|---|---|---|
| o-(Benzylthio)phenols | Oxidative Cyclization | Thianthrenes | Formation of sulfur-containing polycyclic aromatic compounds. nih.govwikipedia.org |
| o-(Benzylthio)phenols | Oxidative Coupling | Benzofurans | A facile approach for C-C and C-O bond formation. researchgate.net |
| 2-(Benzylthio)aniline (B1266028) | Condensation/Cyclization | Schiff Bases/Metal Complexes | Precursors for ligands in catalysis. researchgate.netbohrium.com |
Building Blocks for Complex Molecular Architectures
A chemical building block is a molecule that can be used in modular, bottom-up assembly to create larger, more complex molecular architectures. sigmaaldrich.comwikipedia.org o-(Benzylthio)phenol fits this description perfectly, as its distinct functional groups can be addressed selectively to incorporate the molecule into a larger framework. arizona.edugla.ac.uk
The phenolic hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide, enabling reactions such as etherification or esterification. Simultaneously, the benzylthio group can be modified; for example, the benzyl (B1604629) group can be cleaved to reveal a free thiol, or the sulfur atom can be oxidized. This orthogonal reactivity allows chemists to use o-(benzylthio)phenol as a versatile node for constructing intricate molecular designs, contributing to the development of new chemical entities with tailored properties.
Applications in Material Science
The unique combination of an aromatic phenol ring and a sulfur-containing side chain in o-(benzylthio)phenol makes it an interesting candidate for the development of novel functional materials. researchgate.net
Monomers for Polymer Synthesis (e.g., modified phenolic resins)
Phenols are well-known monomers for producing phenolic resins, a class of durable and heat-resistant polymers, typically through condensation with aldehydes like formaldehyde (B43269). britannica.combcerp.org By using o-(benzylthio)phenol as a monomer or co-monomer in such polymerization reactions, a modified phenolic resin can be synthesized. sigmaaldrich.comgoogle.comnih.gov
The incorporation of the benzylthio group into the polymer backbone is expected to impart new properties to the resulting material. These modifications could include:
Enhanced Thermal Stability: The presence of sulfur atoms can alter the degradation pathways of the polymer.
Increased Refractive Index: Sulfur-containing polymers often exhibit higher refractive indices compared to their non-sulfur analogues, a desirable property for optical applications.
Metal-Coordinating Ability: The thioether sulfur can act as a soft coordination site for heavy metal ions, suggesting applications in sensor technology or environmental remediation.
Improved Adhesion: The sulfur functionality can enhance the adhesion of the polymer to metal surfaces.
These polymers represent a class of specialty materials whose properties can be fine-tuned by the inclusion of functional monomers like o-(benzylthio)phenol. google.com
Components in Functional Materials Development (e.g., optical materials)
Beyond polymers, o-(benzylthio)phenol and its derivatives are explored as components in the broader context of functional materials. nih.gov The sulfur atom in the thioether linkage is known to enhance the refractive index of organic materials. This makes compounds containing this moiety attractive for the development of high-refractive-index optical materials, which are used in lenses, coatings, and other optical devices.
Additionally, the ability of the thioether group to interact with metal surfaces makes such compounds potentially useful as corrosion inhibitors. For instance, a related compound, 2-(benzylthio)-1,4,5-triphenyl-1H-imidazole (BTI), has been studied as an effective corrosion inhibitor for carbon steel in acidic environments. researchgate.net This function is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer.
Use in Catalysis and Ligand Design
The structure of o-(benzylthio)phenol is well-suited for ligand design in coordination chemistry and catalysis. rsc.orgcore.ac.uk The phenolic oxygen and the thioether sulfur can act as a bidentate donor set (O, S), chelating to a metal center. More commonly, the closely related compound 2-(benzylthio)aniline, where the hydroxyl group is replaced by an amino group, is used to create Schiff base ligands. researchgate.netbohrium.com
These Schiff bases, formed by condensing 2-(benzylthio)aniline with an aldehyde or ketone, present a tridentate O, N, S or N, N, S donor set. Such ligands form stable complexes with a variety of transition metals, including copper (Cu), nickel (Ni), palladium (Pd), and ruthenium (Ru). researchgate.netbohrium.comtandfonline.comresearchgate.net The resulting metal complexes have demonstrated significant catalytic activity in various organic transformations.
Examples of Catalytic Applications of Metal Complexes with Ligands Derived from o-(Benzylthio)phenol Analogues
| Ligand Type | Metal Center | Reaction Catalyzed | Reference |
|---|---|---|---|
| Schiff Base (O,N,S donor) | Copper (II) | Oxidation of benzyl alcohol and thioethers | researchgate.net |
| Schiff Base (O,N,S donor) | Palladium (II) | Mizoroki-Heck and Suzuki-Miyaura cross-coupling | researchgate.net |
| Schiff Base (O,N,S donor) | Ruthenium (II/III) | Studied for DNA binding and potential catalytic roles | bohrium.com |
The electronic and steric properties of the ligand, which are influenced by the benzylthio group, play a crucial role in determining the activity and selectivity of the catalyst. The sulfur atom can stabilize different oxidation states of the metal center and influence the geometry of the complex, thereby tuning its reactivity. rsc.org
Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While direct use of o-(benzylthio)phenol as a chiral ligand is not extensively documented, its derivatives serve as precursors for chiral ligands and auxiliaries. The inherent chirality can be introduced either through the benzyl group or by creating atropisomerism in more complex derivatives.
The synthesis of chiral ligands often involves the strategic modification of the o-(benzylthio)phenol backbone. For instance, the introduction of stereogenic centers or chiral axes allows for the creation of environments that can effectively control the stereochemical outcome of a reaction. These modifications can be achieved through various synthetic routes, including the use of chiral building blocks or through asymmetric transformations of the parent molecule.
Although specific examples detailing the use of "Phenol, o-(benzylthio)-" as a chiral ligand in asymmetric synthesis are not prevalent in the reviewed literature, the principles of chiral ligand design suggest its potential. The combination of a soft sulfur donor and a hard oxygen donor makes it a potentially effective hemilabile ligand for various transition metals. The steric and electronic properties of the ligand can be fine-tuned by substitution on the phenolic or benzyl rings, which is a common strategy in the optimization of chiral ligands for specific asymmetric reactions. The synthesis of chiral auxiliaries from readily available natural sources is a common strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com
Ligands for Transition Metal Catalysis (e.g., Ru complexes)
Derivatives of o-(benzylthio)phenol have been successfully employed as ligands for transition metals, with a notable focus on ruthenium complexes. These complexes have shown promise in various catalytic applications and as platforms for studying fundamental chemical processes. The ONS (Oxygen-Nitrogen-Sulfur) donor set, often created by derivatizing the phenol and introducing a nitrogen-containing group, provides a versatile coordination environment for metal ions.
One area of significant research involves the use of Schiff base ligands derived from 2-(benzylthio)aniline, a close relative of o-(benzylthio)phenol. These ligands, upon complexation with ruthenium, form stable complexes that have been investigated for their catalytic and DNA-binding properties. For example, a Schiff base ligand synthesized from 2-(benzylthio)aniline and 1-hydroxyl-2-naphthaldehyde was used to prepare Ru(II) and Ru(III) complexes. bohrium.com These complexes were characterized by various spectroscopic techniques, and their octahedral geometry was confirmed. bohrium.com
Another example involves a redox-active 2-aminophenol-based ligand, 2-[2-(benzylthio)phenylamino]-4,6-di-tert-butylphenol, which was used to synthesize a diruthenium complex. researchgate.net The resulting complex exhibited interesting electronic properties, highlighting the role of the ligand in stabilizing mixed-valence states of ruthenium. researchgate.net The catalytic potential of such ruthenium complexes is an active area of investigation, with applications spanning from oxidation and hydrogenation reactions to more complex organic transformations. arabjchem.orgmdpi.comrsc.orgrsc.orgresearchgate.net The ability of the ligand to be redox-active can play a crucial role in the catalytic cycle, allowing the ligand to act as an electron reservoir. researchgate.netresearchgate.net
The table below summarizes some of the research findings on ruthenium complexes with ligands derived from or related to o-(benzylthio)phenol.
| Ligand/Complex | Metal | Application | Key Findings |
| Schiff base from 2-(benzylthio)aniline and 1-hydroxyl-2-naphthaldehyde | Ru(II)/Ru(III) | DNA Binding | The Ru(II) complex showed an intercalative mode of binding with CT-DNA, while the Ru(III) complex did not, likely due to steric effects. bohrium.com |
| 2-[2-(benzylthio)phenylamino]-4,6-di-tert-butylphenol | Ru | Redox-active complex | The ligand stabilizes mixed-valence diruthenium species. researchgate.net |
| Phenol-tagged uNHC ligand | Ru | Olefin Metathesis | The complex was successfully immobilized on a MOF support and showed catalytic activity. mdpi.com |
Biological Probe and Mechanistic Study Applications (In Vitro Focus)
The structural features of o-(benzylthio)phenol and its derivatives also lend themselves to applications in the field of biochemical and mechanistic studies, particularly as probes for investigating biological interactions in vitro.
Investigation of Biochemical Interactions (e.g., enzyme inhibition, DNA binding mechanisms, excluding clinical trials)
Enzyme Inhibition:
Phenolic compounds are known to interact with a variety of enzymes, often leading to inhibition of their activity. nih.govmdpi.com The inhibitory potential of o-(benzylthio)phenol derivatives has been explored against several enzymes. For instance, benzo[b]thiophen-3-ol derivatives, which share a similar structural motif, have been investigated as inhibitors of human monoamine oxidase (hMAO), an important enzyme in the metabolism of neurotransmitters. nih.gov These studies provide a basis for the potential of o-(benzylthio)phenol derivatives as enzyme inhibitors. The presence of the phenolic hydroxyl group and the sulfur atom can facilitate interactions with the active site of enzymes through hydrogen bonding and coordination with metal cofactors.
DNA Binding Mechanisms:
The table below presents data on the DNA binding properties of a ruthenium complex with a ligand derived from 2-(benzylthio)aniline.
| Complex | DNA Binding Mode | Binding Constant (Kb) (M⁻¹) |
| Ru(II) complex with ONS Schiff base | Intercalative | 1.56 (±0.03) x 10⁵ |
Data from a study on a Schiff base derived from 2-(benzylthio)aniline. bohrium.com
Development of Fluorescent Probes Incorporating the Moiety
Fluorescent probes are indispensable tools in modern chemical and biological research, allowing for the visualization and quantification of various analytes and biological processes. nih.govnih.govsioc-journal.cnresearchgate.netrsc.orgresearchgate.netrsc.orgnih.gov The development of fluorescent probes often relies on the design of molecules that exhibit changes in their fluorescence properties upon interaction with a specific target.
While there is no extensive literature specifically detailing the use of "Phenol, o-(benzylthio)-" as a fluorescent probe, its structural components are found in various fluorescent chemosensors. The phenol group, in particular, is a common component of fluorescent probes, often acting as a proton donor or as part of a recognition site for metal ions or other analytes. researchgate.net The thioether group can also play a role in the quenching or enhancement of fluorescence upon binding to specific metal ions.
The general strategy for developing a fluorescent probe based on the o-(benzylthio)phenol scaffold would involve coupling it to a known fluorophore and a recognition unit for the target analyte. The o-(benzylthio)phenol moiety could potentially act as a modulator of the fluorescence signal. For example, interaction of an analyte with the phenolic hydroxyl or the sulfur atom could alter the electronic properties of the system, leading to a change in the fluorescence emission. The design of such probes requires a careful balance of the photophysical properties of the fluorophore and the binding affinity and selectivity of the recognition unit.
Future Research Directions for O Benzylthio Phenol Chemistry
Development of Novel and Sustainable Synthetic Routes
Current synthetic approaches often involve multi-step procedures or utilize harsh reagents. The future of o-(benzylthio)phenol synthesis lies in the development of greener, more efficient, and scalable methods. Research should focus on catalytic systems that can directly and selectively introduce the benzylthio group onto the phenol (B47542) scaffold.
Key Research Objectives:
Catalytic C-H Thioetherification: Investigating transition-metal-catalyzed C-H activation of phenol for direct coupling with benzylthiol or its derivatives would represent a significant leap in synthetic efficiency. This would minimize pre-functionalization steps, reduce waste, and improve atom economy.
Photocatalytic and Electrochemical Methods: Harnessing light or electrical energy to drive the synthesis offers a sustainable alternative to traditional thermal methods. researchgate.net Exploring photocatalysts or electrochemical cells for the formation of the C-S bond could lead to milder reaction conditions and novel reactivity. nih.govinnoget.com
One-Pot Syntheses from Simple Precursors: Designing one-pot procedures starting from readily available feedstocks like benzene (B151609), phenol, and benzyl (B1604629) halides, potentially using phase-transfer catalysis, could enhance the industrial viability of o-(benzylthio)phenol production. nih.gov
A comparative analysis of existing general phenol synthesis methods highlights the need for dedicated, sustainable routes for this specific compound.
Table 1: Comparison of General Phenol Synthesis Strategies and Future Potential for o-(Benzylthio)phenol
| Method | Description | Applicability to o-(Benzylthio)phenol | Sustainability Considerations |
|---|---|---|---|
| Cumene Process | Multi-step industrial process involving benzene and propene to form cumene, which is oxidized to a hydroperoxide and then cleaved to phenol and acetone (B3395972). innoget.com | Not directly applicable for selective synthesis. | High energy consumption; produces acetone as a byproduct. innoget.com |
| Aryl Halide Hydrolysis | High-temperature hydrolysis of chlorobenzene (B131634) or other aryl halides. | Feasible, but requires synthesis of the corresponding halogenated precursor. | Requires harsh conditions and often produces significant waste. |
| Boronic Acid Oxidation | Oxidation of arylboronic acids, often with hydrogen peroxide. rsc.org | A potential route if the corresponding boronic acid is accessible. Offers high yields under mild conditions. rsc.org | Boron-based reagents can be costly; stoichiometry of reagents is a factor. |
| N₂O as Oxidant | A novel catalytic method using nitrous oxide as an oxygen atom source to convert aryl halides to phenols. nih.gov | A potential innovative route that valorizes a greenhouse gas. nih.gov | Requires specialized catalytic systems and handling of a gaseous reagent. |
Exploration of Underexplored Reactivity Pathways
The reactivity of o-(benzylthio)phenol is largely documented through its derivatives, particularly Schiff bases and their metal complexes. researchgate.netresearchgate.netbohrium.com The parent molecule, however, holds untapped potential for novel transformations.
Potential Research Avenues:
Directed C-H Functionalization: The existing hydroxyl and thioether groups can act as directing groups for selective C-H activation at other positions on the aromatic ring, enabling the synthesis of polysubstituted phenols with unique properties.
Oxidative and Reductive Transformations: Systematic investigation of the oxidation of the thioether to sulfoxide (B87167) and sulfone, and its effect on the phenolic hydroxyl group, could yield new molecules with altered electronic properties and biological activities.
Rearrangement Reactions: While the Newman-Kwart rearrangement is known for related O-aryl thiocarbamates kiku.dk, exploring analogous thermally or photochemically induced rearrangements for o-(benzylthio)phenol could lead to interesting structural isomers, such as S-benzyl thiophenols.
Photochemical Reactions: The phenolic chromophore suggests that photochemical methods could be employed to trigger unique reactions, such as cyclizations or fragmentations, that are not accessible through thermal means.
Rational Design of Derivatives with Tailored Electronic and Steric Properties
The true value of o-(benzylthio)phenol may lie in its capacity as a scaffold for creating a library of derivatives with fine-tuned properties. Most existing derivatives are complex heterocycles or metal complexes. nih.govmdpi.comresearchgate.net Future work should focus on the systematic synthesis of simpler derivatives to establish clear structure-property relationships.
Key Strategies:
Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on either the phenol or the benzyl ring would systematically modulate the electronic properties (e.g., pKa of the phenol, redox potential).
Modification of the Thioether Linker: Replacing the methylene (B1212753) bridge with longer alkyl chains or other functional groups would alter the steric environment and conformational flexibility of the molecule.
Controlled Derivatization of the Phenolic Hydroxyl: Converting the hydroxyl group to ethers or esters with various functional groups would provide another axis for tuning solubility, lipophilicity, and chemical reactivity.
Table 2: Examples of Synthesized Derivatives Incorporating the 2-(Benzylthio)phenyl Moiety
| Derivative Class | Example Application/Study | Reference |
|---|---|---|
| Schiff Base Ligands | Formation of metal complexes with catalytic and biological activity. | researchgate.netacs.orgnih.gov |
| Quinazolinones | Evaluated as antioxidants and enzyme inhibitors. | mdpi.com |
| Oxadiazoles | Synthesized as potential anticancer agents. | nih.gov |
| Naphthoquinones | Investigated for cytotoxicity in cancer cell lines. | nih.gov |
| Imidazoles | Studied for antimicrobial activities and corrosion inhibition. | researchgate.netresearchgate.net |
Advanced Mechanistic Studies on Reactions and Biological Interactions
A deep mechanistic understanding is crucial for optimizing reactions and predicting the biological effects of o-(benzylthio)phenol and its derivatives. While some derivatives have been studied for their biological activity nih.govijcce.ac.ir, the fundamental interactions of the parent compound are unknown.
Areas for Investigation:
Kinetic and Spectroscopic Analysis: Employing techniques like stopped-flow spectroscopy and in-situ NMR to study the kinetics of derivatization reactions will help elucidate reaction pathways and identify key intermediates.
Isotopic Labeling Studies: Using isotopically labeled (e.g., ¹³C, ³⁴S) o-(benzylthio)phenol can provide definitive evidence for bond-forming and bond-breaking steps in reaction mechanisms.
Probing Biological Interactions: Investigating the interaction of o-(benzylthio)phenol with biological targets such as enzymes and proteins is essential. Studies on its antioxidant potential, enzyme inhibition capabilities, and cytotoxicity would establish a baseline for its biomedical relevance. ijcce.ac.ir The known activity of complex derivatives against cancer cells suggests this could be a fruitful area. nih.govnih.gov
Computational Chemistry for Predictive Modeling and Materials Design
Computational chemistry offers a powerful tool to accelerate the discovery and design of new molecules and materials based on the o-(benzylthio)phenol scaffold. acs.orgacs.org
Future Computational Projects:
DFT Calculations: Using Density Functional Theory (DFT) to calculate the geometric and electronic structures, HOMO-LUMO gaps, and molecular electrostatic potential surfaces of a virtual library of derivatives can help predict their reactivity and stability. acs.orgtandfonline.com
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of o-(benzylthio)phenol derivatives could correlate specific structural features with observed biological activity (e.g., cytotoxicity, enzyme inhibition), guiding the design of more potent compounds.
Molecular Dynamics Simulations: Simulating the interaction of o-(benzylthio)phenol derivatives with biological macromolecules (e.g., proteins, DNA) or their adsorption on material surfaces can provide insights into binding modes and energies, which is valuable for drug design and materials science. researchgate.net
Integration into Supramolecular Systems and Nanotechnology
The unique combination of a hydrophilic phenol group and a lipophilic benzylthio moiety makes o-(benzylthio)phenol an attractive building block for supramolecular assemblies and nanomaterials.
Prospective Applications:
Self-Assembled Monolayers (SAMs): The thioether and phenol groups could facilitate the formation of SAMs on various surfaces (e.g., gold, metal oxides), which could be used to modify surface properties for applications in electronics or biosensing.
Host-Guest Chemistry: The aromatic rings provide sites for π-π stacking, and the phenol can act as a hydrogen bond donor, making o-(benzylthio)phenol derivatives potential components in host-guest systems like calixarenes or cyclodextrins. nih.govnih.gov
Polymer and Nanoparticle Functionalization: The molecule can be attached to polymers or nanoparticles to impart specific properties. For instance, its derivatives have been used as peripheral substituents on phthalocyanines to control aggregation and electrochemical properties. lew.roresearchgate.net This points to its potential use in creating functional inks, sensors, or photodynamic therapy agents.
By pursuing these research avenues, the scientific community can elevate o-(benzylthio)phenol from a simple building block to a cornerstone of advanced chemical design and application.
Q & A
Q. What are the recommended methods for synthesizing Phenol, o-(benzylthio)- with high purity (≥95%)?
Methodological Answer:
- Thiol-alkylation reactions : Utilize benzylthiol derivatives and o-substituted phenol precursors under controlled pH (neutral to slightly basic) to minimize side reactions. Ensure stoichiometric excess of the benzylthiol group to drive the reaction toward the desired product .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures is recommended to achieve ≥95% purity. Monitor purity via HPLC with UV detection at 254 nm .
- Safety : Conduct reactions in a fume hood with personal protective equipment (PPE) due to thiol-related volatility and toxicity .
Q. How should researchers characterize Phenol, o-(benzylthio)- for structural confirmation?
Methodological Answer:
- Spectroscopic techniques :
- Mass spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 216.30 (C₁₃H₁₂OS) .
Q. What are the critical safety protocols for handling Phenol, o-(benzylthio)- in laboratory settings?
Methodological Answer:
- Exposure control : Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below recommended limits. Monitor via real-time gas sensors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Emergency measures : Immediate decontamination via emergency showers/eye wash stations is mandatory upon exposure. Contaminated clothing must be professionally laundered .
Advanced Research Questions
Q. How does the benzylthio substituent influence the antioxidant or antifungal activity of Phenol, o-(benzylthio)- compared to other phenolic derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) : The benzylthio group enhances lipophilicity, improving membrane permeability in antifungal assays. Compare with derivatives like p-methoxyphenol or 4-chlorobenzylthio analogs using in vitro fungal growth inhibition tests (e.g., Candida albicans MIC assays) .
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to assess radical scavenging activity. The sulfur atom in the benzylthio group may participate in redox cycling, altering antioxidant capacity .
Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for Phenol, o-(benzylthio)-?
Methodological Answer:
- Data validation : Cross-reference calorimetry (e.g., bomb calorimetry) with computational methods (DFT calculations). Discrepancies often arise from impurities or solvent effects. For example, NIST-reported ΔfH° values for phenol derivatives vary by ±1.5 kJ/mol due to measurement conditions .
- Standardization : Replicate measurements under controlled atmospheres (dry N₂) and report solvent systems explicitly to enable direct comparisons .
Q. How can researchers optimize Phenol, o-(benzylthio)- for photocatalytic applications while mitigating degradation?
Methodological Answer:
- Photostability assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Introduce stabilizing agents (e.g., TiO₂ nanoparticles) to reduce photolytic cleavage of the C-S bond .
- Reaction design : Use inert atmospheres (Argon) and sacrificial electron donors (e.g., triethanolamine) to enhance photocatalytic efficiency in oxidation studies .
Methodological and Analytical Challenges
Q. What are the best practices for analyzing trace impurities in Phenol, o-(benzylthio)- samples?
Methodological Answer:
- GC-MS : Employ a DB-5MS column with splitless injection to detect volatile byproducts (e.g., residual benzylthiol or oxidized sulfones). Calibrate with internal standards (e.g., deuterated phenol) .
- Limitations : Avoid phenol red-based assays (common in cell culture studies), as they may interfere with UV-Vis quantification .
Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of Phenol, o-(benzylthio)-?
Methodological Answer:
- Cell lines : Use adherent mammalian cells (e.g., HEK293 or HepG2) with phenol red-free media to prevent assay interference .
- Dose range : Test concentrations from 1 µM to 100 µM, with 24–72 hr exposure. Include positive controls (e.g., hydrogen peroxide) and measure viability via MTT or resazurin assays .
Data Reproducibility and Reporting
Q. What metadata must be included in publications to ensure reproducibility of Phenol, o-(benzylthio)- synthesis?
Methodological Answer:
Q. How can conflicting bioactivity data between academic studies be systematically addressed?
Methodological Answer:
- Inter-lab collaboration : Share standardized compound aliquots and protocols. Variability often stems from differences in cell culture conditions or compound storage (e.g., light exposure) .
- Meta-analysis : Use platforms like PubChem or ChEMBL to aggregate bioactivity data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
